molecular formula C8H10ClF2NO2S B1469796 3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride CAS No. 1432678-69-7

3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride

Cat. No.: B1469796
CAS No.: 1432678-69-7
M. Wt: 257.69 g/mol
InChI Key: PUHLFMAJQACXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride is an aniline derivative featuring a difluoromethyl (-CF₂H) group at the 3-position and a methanesulfonyl (-SO₂CH₃) group at the 4-position of the benzene ring, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the strategic placement of fluorine atoms, which enhance bioavailability and metabolic stability by modulating electronic and steric properties . Notably, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis or stability .

Properties

IUPAC Name

3-(difluoromethyl)-4-methylsulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2S.ClH/c1-14(12,13)7-3-2-5(11)4-6(7)8(9)10;/h2-4,8H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHLFMAJQACXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432678-69-7
Record name Benzenamine, 3-(difluoromethyl)-4-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432678-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group and a methanesulfonyl group attached to an aniline structure, which contributes to its unique chemical properties. The molecular formula is C9H10F2N1O2S1C_9H_{10}F_2N_1O_2S_1, and it is typically encountered in its hydrochloride form.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, influencing various biochemical pathways.

  • Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Binding : The compound may also act as a ligand for specific receptors, altering their activity and influencing cellular responses.

Biological Activity Data

Biological Activity Effect Reference
Enzyme InhibitionModerate
Anticancer ActivitySignificant
Anti-inflammatory EffectsModerate

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Anticancer Efficacy : A study investigated the compound's effect on cancer cell lines, demonstrating significant apoptosis induction in breast cancer cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.
  • Anti-inflammatory Responses : Another case study focused on the compound's anti-inflammatory properties in a murine model of arthritis. Results indicated a reduction in inflammatory markers and improved joint function, suggesting potential therapeutic applications for inflammatory diseases.
  • Pharmacokinetics and Toxicology : Research assessing the pharmacokinetic profile revealed that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicated low cytotoxicity at therapeutic doses.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • In vitro Studies : In vitro assays have shown that the compound effectively inhibits specific enzymes associated with metabolic disorders, suggesting its potential as a therapeutic agent.
  • In vivo Studies : Animal models have demonstrated promising results regarding the compound's safety profile and efficacy in reducing tumor growth.
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of the compound with target proteins, reinforcing its potential as a lead compound for drug development.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H9F2NO2S
  • CAS Number : 1432678-69-7
  • SMILES Notation : CS(=O)(=O)C1=C(C=C(C=C1)N)C(F)F

This compound features a difluoromethyl group and a methanesulfonyl moiety attached to an aniline structure, making it a versatile intermediate for further chemical transformations.

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity and selectivity against specific targets.
    • For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .
  • Antimicrobial Activity :
    • Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics .
    • The sulfonamide group contributes to its antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Agrochemical Applications

  • Pesticide Development :
    • This compound is utilized in the synthesis of novel pesticides. Its structural characteristics make it suitable for developing compounds with enhanced efficacy against pests while minimizing environmental impact.
    • Case studies have highlighted its role in creating fungicides that demonstrate lower toxicity to non-target organisms, thereby promoting safer agricultural practices .
  • Insecticides :
    • The difluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate insect cuticles. This property has led to its incorporation into formulations aimed at controlling agricultural pests effectively .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of Gram-positive bacteria, suggesting potential as an alternative antibiotic .
Study BPesticide FormulationDeveloped a new fungicide based on this compound that showed reduced toxicity to beneficial insects while maintaining efficacy against target pathogens .
Study CDrug SynthesisInvestigated derivatives for anti-cancer properties, revealing promising results in vitro against specific cancer cell lines .

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Sulfonylaniline Hydrochlorides

The position of the sulfonyl group significantly impacts physical and chemical properties. Key examples include:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Differences
3-Methylsulfonylaniline hydrochloride -SO₂CH₃ at 3-position 227–230 (dec.) 207.67 Lower thermal stability (decomposes) compared to 4-substituted isomer
4-Methylsulfonylaniline hydrochloride -SO₂CH₃ at 4-position 243–245 207.67 Higher melting point, no decomposition observed
Target Compound -CF₂H at 3, -SO₂CH₃ at 4 Not reported Not reported Difluoromethyl group introduces steric and electronic effects absent in non-fluorinated analogs

Insights :

  • The 4-sulfonyl isomer exhibits greater thermal stability, likely due to reduced steric strain.
  • The difluoromethyl group in the target compound may enhance lipophilicity and alter hydrogen-bonding interactions compared to methylsulfonyl analogs .

Fluorinated vs. Non-Fluorinated Analogs

Fluorine substitution profoundly influences drug-like properties:

Compound Name Substituents Key Features
4-Chloro-2-(difluoromethyl)aniline hydrochloride -Cl at 4, -CF₂H at 2 Chlorine increases lipophilicity; lacks sulfonyl group
3-(Difluoromethyl)azetidine hydrochloride Azetidine ring with -CF₂H Cyclic amine structure; highlights fluorine’s role in conformation and solubility
Target Compound -CF₂H at 3, -SO₂CH₃ at 4 Combines sulfonyl’s electron-withdrawing effects with fluorine’s metabolic stability

Insights :

  • The sulfonyl group in the target compound enhances solubility in polar solvents compared to halogenated analogs.

Preparation Methods

General Synthetic Strategy

The preparation of 3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride generally involves the following key synthetic transformations:

  • Introduction of the difluoromethyl group onto an aromatic ring.
  • Installation of a methanesulfonyl substituent at the para position relative to the amine group.
  • Formation of the aniline hydrochloride salt to stabilize the amine functionality.

Preparation of Difluoromethylated Intermediates

A critical step in the synthesis is the generation of difluoromethyl-substituted aromatic intermediates. According to patent CN111362874B, a related difluoromethylated pyrazole carboxylic acid is prepared via a two-step process involving:

  • Substitution/Hydrolysis Reaction: An α,β-unsaturated ester is reacted with 2,2-difluoroacetyl halide in an organic solvent at low temperature, followed by alkali hydrolysis to yield an α-difluoroacetyl intermediate.
  • Condensation/Cyclization Reaction: The intermediate undergoes condensation with methylhydrazine under low temperature with a sodium or potassium iodide catalyst, followed by cyclization and acidification to isolate the difluoromethylated product.

Though this example is a pyrazole derivative, the methodology of introducing difluoromethyl groups via α-difluoroacetyl intermediates and subsequent cyclization can be adapted for aromatic amines such as this compound.

Installation of the Methanesulfonyl Group

The methanesulfonyl (methylsulfonyl) substituent is typically introduced via sulfonylation of the aromatic ring using reagents such as methanesulfonyl chloride or through palladium-catalyzed cross-coupling reactions involving methylsulfonyl-substituted aryl intermediates.

Patent US20120232281A1 describes a process for synthesizing methylsulfonyl-substituted aromatic ketones, which can be adapted for aniline derivatives. The key features include:

  • Use of palladium catalysts with specific ligands under nitrogen atmosphere.
  • Heating in solvents such as N,N-dimethylformamide at controlled temperatures (~85 °C) for extended periods (20-27 hours).
  • Quenching and purification steps involving aqueous workup and crystallization to isolate high-purity methylsulfonyl-substituted intermediates.

This process avoids hazardous cyanide reagents and reduces synthesis steps, making it economically advantageous and potentially applicable for preparing methanesulfonylaniline derivatives.

Formation of the Aniline Hydrochloride Salt

The final step involves converting the free base 3-(Difluoromethyl)-4-methanesulfonylaniline into its hydrochloride salt to enhance stability and solubility. This is typically achieved by:

  • Dissolving the free base in an appropriate solvent.
  • Slowly adding hydrochloric acid (HCl), often 2 mol/L aqueous solution, at controlled temperatures (e.g., 10-20 °C).
  • Stirring for several hours to ensure complete salt formation.
  • Isolating the hydrochloride salt by filtration and washing with cold water.

This method parallels the acidification and crystallization steps described in the preparation of difluoromethylated pyrazole carboxylic acid intermediates.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome Notes
1 Difluoromethylation 2,2-Difluoroacetyl halide, α,β-unsaturated ester, alkali hydrolysis, low temperature α-Difluoroacetyl intermediate Controlled low temperature critical
2 Condensation/Cyclization Methylhydrazine aqueous solution, sodium/potassium iodide catalyst, low temp, acidification Difluoromethyl aromatic intermediate Catalyst choice affects yield and purity
3 Methanesulfonylation Methanesulfonyl chloride or Pd-catalyzed coupling, DMF solvent, 85 °C, N2 atmosphere Methanesulfonyl-substituted aromatic compound Avoids cyanide reagents, economic process
4 Hydrochloride salt formation 2 mol/L HCl aqueous solution, 10-20 °C, stirring This compound Enhances stability and solubility

Research Findings and Yields

  • The difluoromethylation and cyclization steps yield intermediates with purity >99% by HPLC and overall yields ranging from 75% to 80% after recrystallization.
  • Methanesulfonylation via palladium-catalyzed methods achieves yields of approximately 83%, with high purity and reduced synthesis steps compared to traditional methods.
  • Hydrochloride salt formation is typically quantitative with high crystallinity, facilitating isolation and handling.

Additional Notes

  • The choice of catalyst (sodium iodide vs. potassium iodide) and recrystallization solvents (methanol, ethanol, isopropanol with water mixtures) significantly influence the purity and yield of difluoromethylated intermediates.
  • Maintaining low reaction temperatures during difluoromethylation and condensation steps is crucial to minimize side reactions and impurities.
  • The palladium-catalyzed methanesulfonylation process is advantageous for scale-up due to fewer synthetic steps and avoidance of toxic reagents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride?

  • Methodological Answer : Synthesis typically involves sequential functionalization:

Sulfonylation : Introduce the methanesulfonyl group via reaction of aniline derivatives with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Fluorination : Use fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace hydroxyl or carbonyl groups with difluoromethyl moieties. Reaction conditions (temperature, solvent) must be optimized to avoid side reactions .

Salt Formation : React the free base with hydrochloric acid in anhydrous solvents (e.g., ethanol or THF) to yield the hydrochloride salt. Monitor pH and precipitate formation to ensure purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm aromatic proton environments and sulfonyl/carbonyl connectivity. Use deuterated DMSO or CDCl₃ as solvents.
  • ¹⁹F NMR : Verify the presence and chemical environment of the difluoromethyl group (δ ~ -100 to -120 ppm) .
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks ([M+H]⁺ or [M-Cl]⁻) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How should researchers handle the compound’s solubility challenges in aqueous buffers?

  • Methodological Answer :

  • Use polar aprotic solvents (DMSO, DMF) for stock solutions. For biological assays, dilute stocks into aqueous buffers containing 0.1–1% Tween-80 or cyclodextrin derivatives to enhance solubility while avoiding precipitation .

Advanced Research Questions

Q. How can computational modeling predict the impact of the difluoromethyl group on the compound’s bioactivity?

  • Methodological Answer :

  • Perform docking studies using software like AutoDock or Schrödinger to model interactions between the difluoromethyl group and target proteins.
  • Analyze stereoelectronic effects : Fluorine’s electronegativity alters electron density in adjacent bonds, potentially enhancing binding affinity or metabolic stability. Compare with non-fluorinated analogs .
  • Validate predictions with MD simulations to assess conformational stability in solvated environments .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

Control for stereochemistry : Confirm enantiomeric purity via chiral HPLC or X-ray crystallography, as impurities may skew results .

Standardize assays : Use identical cell lines, incubation times, and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).

Meta-analysis : Cross-reference data with structural analogs (e.g., 4-methylsulfonylaniline derivatives) to identify trends in fluorination’s role .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Ullmann or Buchwald-Hartwig reactions) to improve efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction times and byproduct formation for fluorination steps .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What protocols mitigate the compound’s hygroscopicity during storage?

  • Methodological Answer :

  • Store under inert gas (argon or nitrogen) in sealed vials with desiccants (silica gel or molecular sieves).
  • For long-term stability, lyophilize the compound and store at -20°C in amber glass to prevent light-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.